5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro linkage between a dioxaspiro octane ring and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate typically involves the reaction of 5,8-Dioxaspiro[3.4]octan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonate group in 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the sulfonate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous solvents like tetrahydrofuran (THF) to prevent side reactions.
Major Products:
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: 5,8-Dioxaspiro[34]octan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfonate groups. It can also serve as a model compound to investigate the reactivity and stability of spirocyclic structures in biological systems.
Medicine: The compound’s potential as a precursor for the synthesis of biologically active molecules makes it of interest in medicinal chemistry. It can be used in the development of new drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonate group is targeted by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The sulfonate group undergoes oxidation or reduction, resulting in the formation of sulfoxides, sulfones, or alcohols.
Comparison with Similar Compounds
- 5,8-Dioxaspiro[3.4]octan-2-ylmethyl 4-methylbenzenesulfonate
- 5,8-Dioxaspiro[3.4]octan-2-ol, 2-(4-methylbenzenesulfonate)
Comparison: 5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate is unique due to its specific spirocyclic structure and the presence of a 4-methylbenzenesulfonate group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The spiro linkage provides rigidity and stability, while the sulfonate group enhances its reactivity in nucleophilic substitution reactions.
Properties
Molecular Formula |
C13H16O5S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-10-2-4-12(5-3-10)19(14,15)18-11-8-13(9-11)16-6-7-17-13/h2-5,11H,6-9H2,1H3 |
InChI Key |
MBWFQLACRRNIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.